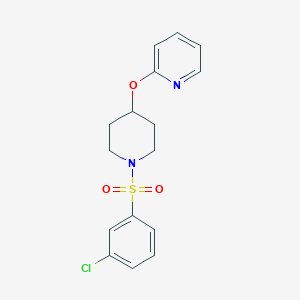

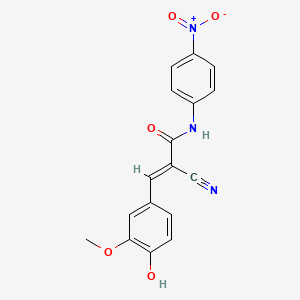

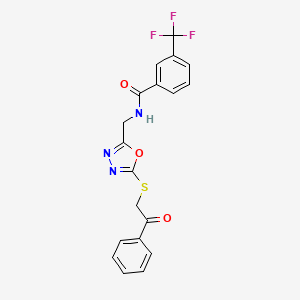

(2E)-2-氰基-3-(4-羟基-3-甲氧基苯基)-N-(4-硝基苯基)丙-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to "(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide" often involves multi-step reactions, including the condensation of aldehydes with cyanoacetates followed by further modifications. For instance, the synthesis of related compounds like 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide demonstrates the use of 'one-pot' reductive cyclization processes, employing sodium dithionite as a reductive agent in DMSO solvent (Bhaskar et al., 2019). This example showcases the intricate steps involved in synthesizing complex organic molecules with multiple functional groups.

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For a compound closely related to our molecule of interest, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, X-ray crystallography confirmed its enamine tautomer form in the solid state (Johnson et al., 2006). This highlights the significance of molecular structure analysis in understanding the conformational and geometric aspects of such compounds.

Chemical Reactions and Properties

Chemical reactions involving "(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide" may include nucleophilic addition, cyclization, and rearrangement reactions, given its functional groups. A related example is the Michael reaction of chiral 3-substituted secondary enaminoesters with 2-substituted nitroethylenes, leading to products with significant diastereoselectivity (Revial et al., 2000). Such reactions underscore the compound's reactivity and the potential for creating stereochemically complex products.

科学研究应用

合成和化学性质:该化合物与甲基3-氧代丁酸酯的反应已经研究,导致形成各种产物,如甲基4-芳基-3-氰基-6-甲基-2-氧代-1,2-二氢吡啶-5-羧酸酯等。这些反应已经被表征,为了解该化合物的化学行为提供了见解 (O'callaghan et al., 1999)。

药物合成:该化合物已被用于合成新药恩他卡朋,一种儿茶酚-O-甲基转移酶抑制剂。合成过程及其对药物应用的影响已经详细探讨 (Harisha et al., 2015)。

腐蚀抑制:对相关丙烯酰胺衍生物在硝酸溶液中对铜的腐蚀抑制性能进行了研究。这突显了在保护金属免受腐蚀方面的潜在应用,这是工业化学中的重要方面 (Abu-Rayyan et al., 2022)。

分子结构分析:已进行研究以了解类似β-烯酮胺的分子结构和相互作用,如分子内氢键。这些信息对于开发具有所需性质的新化合物至关重要 (Bertolasi et al., 2006)。

电化学性质:已调查了相关化合物的电化学行为,这对于了解它们在电子设备或传感器中的潜在应用至关重要 (David et al., 1995)。

抗癌化疗药物:与该化合物相关的取代香豆素配体的某些Ru(II)配合物已被合成并针对乳腺癌细胞系进行了抗癌活性测试。这表明在肿瘤学中具有潜在的治疗应用 (Singh et al., 2016)。

作用机制

未来方向

Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity, investigating its potential uses in fields like medicine or materials science, and assessing its safety and environmental impact .

属性

IUPAC Name |

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O5/c1-25-16-9-11(2-7-15(16)21)8-12(10-18)17(22)19-13-3-5-14(6-4-13)20(23)24/h2-9,21H,1H3,(H,19,22)/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPLKLOVAQZSHL-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(3-Methoxyanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2492705.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2492709.png)

![5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2492717.png)

![methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2492718.png)